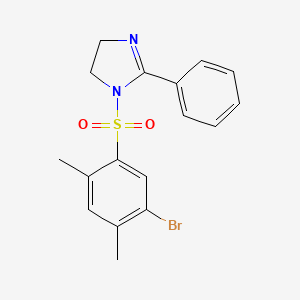

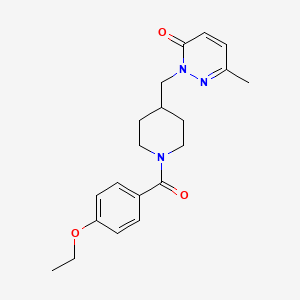

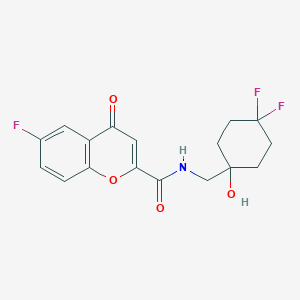

N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “N-(5-chloro-2-methoxyphenyl)butanamide” involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropene in the presence of sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst. The final step involves the reaction of the amine with butyric anhydride to form the desired product.

Molecular Structure Analysis

The molecular structure of a similar compound, “Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester”, contains a total of 47 bonds. There are 23 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 ether (aromatic) .

Chemical Reactions Analysis

The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .

Physical And Chemical Properties Analysis

“N-(5-Chloro-2-methoxyphenyl)methanesulfonamide” has a molecular formula of C8H10ClNO3S, an average mass of 235.688 Da, and a monoisotopic mass of 235.006989 Da . Its density is 1.4±0.1 g/cm3, boiling point is 350.0±52.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Anticancer Activity

N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide has shown promise as an anticancer agent . Researchers have investigated its effects on tumor cell lines, particularly breast cancer cells (such as MCF-7 cells). The compound inhibits growth by targeting specific receptors, including the insulin-like growth factor receptor (IGF1R) . Further studies are needed to explore its potential in cancer therapy.

Antioxidant Properties

Compound 3 of the thiosemicarbazide series, which includes our compound of interest, exhibits excellent antioxidant activity . It has been evaluated in various assays and demonstrated significant antioxidant effects . Antioxidants play a crucial role in protecting cells from oxidative damage, making this application relevant for health and disease prevention.

Alkaline Phosphatase Inhibition

Inhibition of tissue-nonspecific alkaline phosphatase (TNAP) is essential in certain pathological conditions. N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide may serve as a systemic TNAP inhibitor . Researchers have explored its effects on TNAP activity, which could have implications in bone and mineral metabolism .

Crystal Engineering and Supramolecular Chemistry

The crystal structures of this compound and its co-crystal with 3,5-dinitrobenzoic acid reveal classical hydrogen bonding, CH–O interactions, and π···π stacking. These interactions contribute to higher-dimensional networks and are essential in crystal packing . Understanding these supramolecular architectures aids in designing new crystals with specific properties .

Chemical Synthesis and Supramolecular Systems

Supramolecular synthesis often exploits hydrogen bonding and other non-covalent interactions. N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide can participate in these interactions, leading to the construction of interesting topological structures such as 1-D tapes, 2-D sheets, and 3-D networks . These structures have applications in materials science and drug design.

Mechanism of Action

Target of Action

The primary target of N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Mode of Action

This interaction could potentially inhibit the activity of the kinase, thereby affecting the cell’s response to DNA damage .

Biochemical Pathways

The compound’s interaction with the Serine/threonine-protein kinase Chk1 affects the cell cycle regulation pathway . By inhibiting the activity of this kinase, the compound can disrupt the normal progression of the cell cycle, particularly in response to DNA damage .

Result of Action

The molecular and cellular effects of N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide’s action are largely dependent on its interaction with the Serine/threonine-protein kinase Chk1. By inhibiting this kinase, the compound can disrupt the cell cycle, potentially leading to cell death or preventing the proliferation of damaged cells .

Safety and Hazards

For “5-Chloro-2-methoxyphenylboronic acid”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If on skin, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and call a poison center or doctor/physician if the person feels unwell .

properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c1-23-14-4-2-11(17)10-13(14)18-16(22)12-3-5-15(20-19-12)21-6-8-24-9-7-21/h2-5,10H,6-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAALMNXYFXLGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)

![N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422268.png)

![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)

![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)